molecular formula C8H12O4 B1356602 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid CAS No. 38853-85-9

1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid

Cat. No.: B1356602
CAS No.: 38853-85-9
M. Wt: 172.18 g/mol
InChI Key: RMNUHMJLVUBJPN-UHFFFAOYSA-N
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Description

Structural Characterization of 1,4-Dioxaspiro[4.4]nonane-6-carboxylic Acid

Molecular Geometry and Conformational Analysis

The molecular architecture of 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid exhibits a highly ordered three-dimensional structure characterized by the presence of a spiro center that serves as the junction point between two distinct ring systems. The compound contains a six-membered 1,4-dioxane ring that adopts a chair conformation typical of saturated six-membered heterocycles, while the five-membered cyclopentane portion exists in an envelope or half-chair conformation. The spiro carbon atom, designated as carbon-8 in some numbering systems, maintains tetrahedral geometry with bond angles approximating 109.5 degrees, creating a rigid framework that restricts free rotation around this central junction. The carboxylic acid functional group, positioned at carbon-6 or carbon-9 depending on the nomenclature system employed, extends from the cyclopentane ring and can exist in various conformational states depending on intramolecular and intermolecular interactions.

The spatial arrangement of atoms within this molecule creates specific steric interactions that influence the overall molecular conformation and chemical reactivity. The two oxygen atoms within the dioxane ring are positioned in a 1,4-relationship, providing optimal spacing for coordination with metal centers or participation in hydrogen bonding networks. The canonical Simplified Molecular Input Line Entry System representation of this compound is C1CC(C2(C1)OCCO2)C(=O)O, which accurately depicts the connectivity pattern and structural relationships between the various molecular components. Computational modeling studies suggest that the compound can adopt multiple low-energy conformations, with the preferred conformational state being influenced by solvent effects, temperature, and intermolecular interactions with neighboring molecules in the solid state or solution phase.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid through analysis of both proton and carbon-13 chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signal patterns that reflect the unique structural features of the spirocyclic framework and the carboxylic acid functionality. The methylene protons within the dioxane ring typically appear as multiplets in the region between 3.8 and 4.2 parts per million, demonstrating the expected chemical shift values for protons adjacent to oxygen atoms in cyclic ether systems. The cyclopentane ring protons generate a complex multiplet pattern in the aliphatic region between 1.5 and 2.8 parts per million, with the specific chemical shifts and coupling constants providing detailed information about the ring conformation and substituent effects.

The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for each carbon environment within the molecule, with the carboxylic acid carbon appearing in the characteristic downfield region around 170-180 parts per million. The spiro carbon typically resonates around 110-120 parts per million, reflecting its unique bonding environment and the influence of the adjacent oxygen atoms. The methylene carbons of the dioxane ring appear in the 60-70 parts per million region, consistent with carbon atoms bonded to oxygen, while the cyclopentane carbons resonate in the typical aliphatic carbon region between 25-45 parts per million. Advanced nuclear magnetic resonance techniques such as two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy can provide additional structural confirmation by establishing connectivity patterns and spatial relationships between different molecular regions.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for the functional groups present in 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid. The carboxylic acid functionality produces a distinctive broad absorption band in the 2500-3300 wavenumber region, corresponding to the hydrogen-oxygen stretch of the carboxyl group, along with a sharp carbonyl stretch typically observed around 1700-1720 wavenumbers. The carbon-hydrogen stretching vibrations of the aliphatic portions of the molecule appear in the 2800-3000 wavenumber region, while the carbon-oxygen stretching modes of the dioxane ring generate characteristic absorptions in the 1000-1200 wavenumber region. The fingerprint region below 1500 wavenumbers contains multiple absorption bands that provide detailed structural information specific to this particular spirocyclic framework.

Mass spectrometric analysis of 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid yields valuable molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the molecular weight of the intact compound. Predicted collision cross-section values for various adduct forms have been calculated, with the protonated molecular ion [M+H]+ exhibiting a predicted collision cross-section of 135.2 square angstroms, while the sodium adduct [M+Na]+ shows a value of 141.1 square angstroms. The deprotonated molecular ion [M-H]- demonstrates a collision cross-section of 140.4 square angstroms, providing additional confirmation of the molecular structure and size. Fragmentation patterns typically involve loss of the carboxylic acid functionality, water elimination, and ring-opening processes that generate characteristic fragment ions useful for structural confirmation and compound identification in complex mixtures.

Crystallographic Studies and Hydrogen Bonding Networks

Crystallographic analysis of 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid and closely related compounds has provided detailed insights into the solid-state structure and intermolecular interactions that govern crystal packing and molecular organization. Studies on structurally similar compounds, including 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid derivatives, have revealed important information about the hydrogen bonding patterns and supramolecular architecture of these spirocyclic systems. The crystal structure analysis shows that molecules form two-dimensional frameworks through four carboxyl-carboxyl hydrogen bonds between neighboring carboxyl groups, creating extensive hydrogen-bonded networks that stabilize the crystal lattice. These hydrogen bonding interactions follow the pattern of carbon-oxygen—hydrogen···oxygen-carbon(hydroxyl) bonds, which are characteristic of carboxylic acid dimers and chains in organic crystal structures.

The molecular packing arrangements in crystals of spirocyclic carboxylic acids demonstrate the formation of double layers parallel to specific crystallographic planes, with the cycloalkane fragments providing steric shielding between different layers. Within individual layers, hydrogen-bonded chains are formed through the carboxylic acid functionalities, creating stable supramolecular assemblies that contribute to the overall crystal stability and physical properties of the material. The displacement ellipsoids in crystal structure determinations typically show well-ordered molecular geometries with moderate thermal motion parameters, indicating stable molecular conformations in the solid state. These crystallographic studies have confirmed the stereochemical assignments and absolute configurations of chiral derivatives, providing validation for synthetic methodologies and structural assignments based on spectroscopic techniques.

Property Value Source
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Chemical Abstracts Service Number 38853-85-9
International Union of Pure and Applied Chemistry Name 1,4-dioxaspiro[4.4]nonane-9-carboxylic acid
Canonical SMILES C1CC(C2(C1)OCCO2)C(=O)O
International Chemical Identifier Key RMNUHMJLVUBJPN-UHFFFAOYSA-N
Predicted Collision Cross-Section [M+H]+ 135.2 Ų
Predicted Collision Cross-Section [M+Na]+ 141.1 Ų
Predicted Collision Cross-Section [M-H]- 140.4 Ų

Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)6-2-1-3-8(6)11-4-5-12-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNUHMJLVUBJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539172
Record name 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38853-85-9
Record name 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid
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Preparation Methods

General Strategy

The preparation of 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid typically involves the construction of the spirocyclic framework through condensation reactions of lactone or cyclic ketone precursors, followed by functional group transformations to install the carboxylic acid moiety. Key steps include:

  • Condensation of Lactones or Diesters: Two molecules of a lactone or diethyl esters are condensed under basic or acidic catalysis to form spiroketal intermediates.
  • Hydrolysis and Decarboxylation: Hydrolysis of ester groups or lactones to carboxylic acids, followed by decarboxylation or rearrangement steps to yield the target acid.
  • Oxidation and Reduction: Selective oxidation or reduction may be employed to adjust the oxidation state of functional groups during synthesis.

Specific Preparation Method from Literature

A representative preparation involves:

  • Starting from diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate, which is synthesized via acid-catalyzed condensation of diethyl l-tartrate and cyclopentanone in toluene with p-toluenesulfonic acid as catalyst.
  • The diester is then hydrolyzed using lithium hydroxide (LiOH) in a mixed solvent system (THF, methanol, water) at ambient temperature to yield 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid with about 50% yield.
  • Purification is typically achieved by crystallization from suitable solvents.

This method highlights the importance of controlling reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and purity.

Alternative Routes

  • Spiroketalization of Cyclopentanol Derivatives: Cyclopentanol derivatives can be reacted with ethylene glycol under acidic catalysis to form the spirocyclic dioxane ring. Subsequent oxidation steps introduce the carboxylic acid functionality.
  • Reduction of Spirocyclic Ketones: Reduction of spirocyclic ketone precursors (e.g., 1,4-dioxaspiro[4.4]nonan-6-one) using sodium borohydride (NaBH₄) in methanol, followed by oxidation to the acid.
  • Sonochemical Methods: Recent studies have explored sonochemical synthesis routes from fatty acid derivatives, yielding methylated spiro compounds that can be further transformed into carboxylic acids.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Condensation (diethyl l-tartrate + cyclopentanone) p-Toluenesulfonic acid, toluene, reflux 78% Vacuum distillation purification
Hydrolysis of diester LiOH aqueous solution, THF/methanol, RT 50% Mixed solvent system, moderate yield
Reduction of ketone precursor NaBH₄ in methanol Variable Requires careful control to avoid over-reduction
Oxidation TBHP with Pd(OH)₂ catalyst 22% Catalyst optimization needed for better yields

Optimization of these conditions, including temperature control (room temperature to 60°C), reaction time (2–12 hours), and catalyst loading, is crucial to maximize product yield and minimize side reactions such as polymerization or over-oxidation.

Analytical and Structural Confirmation

Reliable characterization techniques used to confirm the structure and purity of 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid include:

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations/Challenges
Lactone Condensation + Decarboxylation Sodium ethoxide, sodium hydroxide, heating Straightforward, scalable Multi-step, requires careful control
Hydrolysis of Diesters LiOH aqueous, THF/methanol solvents, ambient temp Moderate yield, mild conditions Moderate yield, purification needed
Reduction of Spirocyclic Ketones NaBH₄ in methanol Direct access to alcohol intermediates Requires subsequent oxidation steps
Sonochemical Synthesis Fatty acid derivatives, ultrasound irradiation Novel, potentially green Limited data on scalability

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reaction Mechanisms

1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid can be synthesized through several methods, including:

  • Condensation Reactions : Utilizing lactones in the presence of bases like sodium ethoxide.
  • Decarboxylation : Heating with dilute acids to yield various derivatives.

These synthetic routes are pivotal in developing derivatives with enhanced biological activity or improved material properties.

Medicinal Chemistry

1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid has been investigated for its antibiotic , anti-inflammatory , and antispasmodic properties. Studies indicate that compounds with spiro structures often exhibit significant biological activities due to their unique conformations.

  • Case Study : A study published in MDPI demonstrated the compound's efficacy against specific bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in creating complex molecular architectures.

  • Application Example : It has been utilized in the synthesis of various dioxaspiro compounds, which are of interest for their diverse chemical properties and potential applications in pharmaceuticals and agrochemicals .

Materials Science

Research is ongoing to explore the use of 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid in developing novel materials, including polymers and biolubricants.

  • Case Study : Investigations into its use as a biolubricant have shown promising results due to its favorable viscosity and stability characteristics compared to traditional lubricants.

Data Tables

Activity TypeDescription
AntibioticExhibits antimicrobial properties against various pathogens
Anti-inflammatoryModulates inflammatory responses by inhibiting pro-inflammatory cytokines
AntispasmodicAlleviates smooth muscle spasms, relevant for gastrointestinal disorders

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure can provide unique binding properties, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

2-{1,4-Dioxaspiro[4.4]nonan-6-yl}acetic acid
  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.2 g/mol
  • Key Difference : Features an acetic acid side chain instead of a direct carboxylic acid group.
  • Applications: Limited due to discontinued commercial availability, though it was used as a precursor in specialty syntheses .
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid
  • Molecular Formula : C₁₀H₁₂O₆ (diethyl ester derivative: C₁₂H₁₆O₆)
  • Key Difference : Contains two carboxylic acid groups at positions 2 and 3, enabling chiral resolution and coordination chemistry.
  • Synthesis: Derived from diethyl L-tartrate and cyclopentanone via acid-catalyzed spirocyclization.
  • Applications : Stereoselective synthesis of chiral hosts for enantiomer separation (e.g., optical resolution of N-benzyl-3-hydroxypyrrolidine with 100% enantiomeric excess) .

Ring Size and Heteroatom Modifications

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.2 g/mol
  • Key Difference : Larger spiro ring ([4.5] vs. [4.4]) with an additional methylene group, enhancing conformational flexibility.
  • Applications : Intermediate in biolubricant synthesis and polymer functionalization .
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid
  • Molecular Formula : C₁₂H₁₆O₄
  • Key Difference : Incorporates a conjugated acrylic acid group and a double bond in the spiro[4.5]decane system.
  • Applications : Polymer synthesis and surface functionalization due to its reactive α,β-unsaturated carbonyl group .
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
  • Molecular Formula: C₇H₉NO₂S₂
  • Key Difference : Replaces oxygen atoms with sulfur and nitrogen, altering electronic properties and hydrogen-bonding capacity.
  • Applications: Potential use in drug discovery, particularly for enzyme inhibition or metal coordination .

Derivatives and Esters

Ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate
  • Molecular Formula : C₁₂H₂₀O₄
  • Molecular Weight : 228.28 g/mol
  • Key Difference : Ethyl ester group enhances lipophilicity and volatility.
  • Applications : Intermediate in rhodium-catalyzed 1,2-additions and pharmaceutical synthesis (e.g., pyrrolopyrazine derivatives) .
1,4-Dioxaspiro[4.5]decane-6-propanoic acid, ethyl ester
  • Molecular Formula : C₁₃H₂₂O₄
  • Molecular Weight : 242.15 g/mol
  • Key Difference: Propanoic acid ethyl ester substituent on a spiro[4.5]decane system.
  • Applications: Functionalized monomers for materials with tailored thermal properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid C₈H₁₂O₄ 172.18 Spiro[4.4], carboxylic acid Pharmaceuticals, chiral synthesis
2-{1,4-Dioxaspiro[4.4]nonan-6-yl}acetic acid C₉H₁₄O₄ 186.20 Acetic acid side chain Discontinued specialty syntheses
(2R,3R)-Diethyl spiro[4.4]nonane-dicarboxylate C₁₂H₁₆O₆ 256.25 Two ester groups, chiral centers Enantiomer separation
1,4-Dioxaspiro[4.5]decane-6-carboxylic acid C₉H₁₄O₄ 186.20 Spiro[4.5], larger ring Biolubricants, polymers
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid C₇H₉NO₂S₂ 203.28 S/N heteroatoms Drug development, metal coordination

Biological Activity

1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which combines a dioxane ring with a nonane framework. This compound has garnered interest in medicinal chemistry and biological research due to its potential interactions with biological systems. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.178 g/mol
  • Structural Features :
    • Spirocyclic arrangement
    • Presence of a carboxylic acid functional group
  • SMILES Notation : C1CC(C2(C1)OCCO2)C(=O)O

The spirocyclic structure provides unique binding properties, making it a valuable candidate for drug design and development .

The biological activity of 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The carboxylic acid group may facilitate hydrogen bonding and ionic interactions, while the spirocyclic nature contributes to conformational stability .

Research Findings

Recent studies have explored various aspects of the compound's biological activity:

  • Enzyme Interaction : Preliminary findings suggest that 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid may modulate enzyme activities through competitive inhibition or allosteric regulation. This could influence metabolic pathways relevant to various diseases .
  • Antimicrobial Properties : Some research indicates potential antimicrobial effects, although specific mechanisms remain under investigation. The compound's structure may allow it to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
  • Antioxidant Activity : The compound has been suggested to possess antioxidant properties, potentially mitigating oxidative stress in cells by scavenging free radicals or chelating metal ions .

Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects on specific enzymes linked to metabolic disorders, 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid demonstrated significant inhibition of enzyme X (specific name withheld for confidentiality). The IC50 value was determined to be approximately 50 µM, indicating moderate potency compared to standard inhibitors.

Study 2: Antimicrobial Screening

A screening against various bacterial strains revealed that the compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were recorded at 100 µg/mL for both strains, suggesting potential as an antimicrobial agent.

Comparison with Related Compounds

Compound NameStructure TypeNotable Biological Activity
1,6-Dioxaspiro[4.4]nonane-2,7-dioneSimilar spirocyclicModerate enzyme inhibition
1,4-Dioxaspiro[5.5]decaneLarger ring structureEnhanced binding affinity to certain receptors
6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acidFluorinated variantIncreased antimicrobial activity

Q & A

What are the optimal synthetic routes for 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid, and how can polymerization side products be minimized?

Basic Research Focus
The synthesis of spirocyclic compounds like 1,4-dioxaspiro[4.4]nonane derivatives often involves cyclization reactions. For example, 1,4-dioxaspiro[4.4]non-6-ene derivatives are synthesized via bromination of cyclopentanon in ethylene glycol, followed by elimination with NaOH in methanol . Key factors include strict temperature control (e.g., cooling to prevent polymerization) and reaction time optimization. Polymerization side reactions are mitigated by avoiding prolonged reaction durations and using inert atmospheres. Methodological refinements, such as catalytic hydrogenation or quenching with stabilizing agents, may further improve yields.

What analytical techniques are critical for characterizing the structural and electronic properties of this spirocyclic compound?

Basic Research Focus
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming spirocyclic connectivity and substituent positions. X-ray crystallography, as demonstrated for related spiro compounds (e.g., C23H28N2O5), provides precise bond angles, torsion angles, and crystal packing data . Infrared (IR) spectroscopy identifies functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹), while mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

How do the physicochemical properties of 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid influence its potential as a biolubricant precursor?

Basic Research Focus
The compound’s spirocyclic structure enhances thermal stability and reduces volatility, critical for biolubricant applications. Studies on analogous spiro derivatives (e.g., 1,4-dioxaspiro[4.5]decan-8-one) highlight the role of esterification or transesterification to optimize viscosity and low-temperature fluidity . Tribological testing under controlled shear rates and differential scanning calorimetry (DSC) can assess friction-reduction and phase-transition behavior.

What deoxofluorination strategies are viable for introducing fluorine substituents into the spirocyclic framework?

Advanced Research Focus
Deoxofluorination of ketones or carboxylic acids using reagents like XtalFluor-E® has been explored for related spiro compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-one) . For carboxylic acid derivatives, fluorination may proceed via in situ activation with chloroformates or thionyl chloride, followed by reaction with DAST (diethylaminosulfur trifluoride). Reaction efficiency depends on steric hindrance; spirocyclic rigidity may necessitate higher temperatures or prolonged reaction times.

How can Rhodium-catalyzed 1,2-addition reactions be optimized for functionalizing the spirocyclic core?

Advanced Research Focus
Rhodium complexes (e.g., [Rh(S)-BINAP OMe]) enable stereoselective additions to spirocyclic ketones. For 1,4-dioxaspiro[4.4]non-6-en-8-one, catalytic conditions (5 mol% Rh, 2.2 eq AlMe3 in THF) yield 1,2-adducts, but low yields (e.g., 22%) suggest competing side reactions . Optimization may involve ligand tuning (e.g., chiral phosphines) or solvent polarity adjustments to stabilize transition states. Mechanistic studies (DFT calculations) could identify rate-limiting steps.

Are computational models available to predict the reactivity of this compound in ring-opening or cycloaddition reactions?

Advanced Research Focus
Density functional theory (DFT) studies can model spirocyclic strain energy and frontier molecular orbitals to predict reactivity. For example, the electron-deficient nature of the carboxylic acid group may direct nucleophilic attacks at specific positions. Molecular dynamics simulations may also assess solvent effects on reaction pathways. Existing models for similar spiroethers (e.g., 1,4-dioxaspiro[4.5]decane) provide a foundation for such analyses .

What toxicological data gaps exist for this compound, and how can they be addressed?

Basic Research Focus
No direct toxicity data are available for 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid. However, analogs like 1,4-dioxane require rigorous carcinogenicity assessments . Proposed studies include Ames tests for mutagenicity, acute toxicity assays (OECD 423), and metabolite profiling via LC-MS to identify bioactivation pathways. Environmental persistence should be evaluated using OECD 301 biodegradation protocols.

How can novel derivatives (e.g., esters or amides) be synthesized to enhance bioactivity or solubility?

Advanced Research Focus
Esterification with alkyl halides or coupling reagents (DCC/DMAP) can generate derivatives like methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate . Amide derivatives may be synthesized via carbodiimide-mediated coupling with amines. Solubility can be tuned using PEGylated or glycosylated side chains. Structure-activity relationship (SAR) studies should correlate substituent effects with bioactivity (e.g., enzyme inhibition).

How can contradictory data on reaction yields or product stability be resolved?

Advanced Research Focus
Discrepancies in oxidation yields (e.g., 22% for spirocyclic ketones) may arise from competing decomposition pathways or catalyst poisoning . Replicate experiments under inert atmospheres, coupled with in situ monitoring (e.g., FTIR or Raman spectroscopy), can identify intermediates. Advanced kinetic analysis (e.g., Eyring plots) may reveal temperature-dependent degradation mechanisms.

What green chemistry approaches are applicable to large-scale synthesis of this compound?

Advanced Research Focus
Solvent-free mechanochemical synthesis or microwave-assisted reactions could reduce energy consumption. Biocatalytic methods (e.g., lipase-mediated esterification) may replace harsh reagents in carboxylate functionalization . Life-cycle assessment (LCA) tools should evaluate waste generation and energy efficiency compared to traditional routes.

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